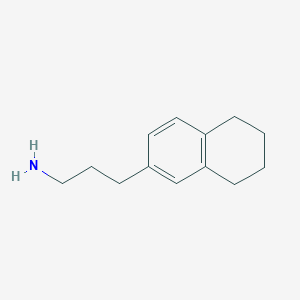

3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine

説明

特性

IUPAC Name |

3-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h7-8,10H,1-6,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQJGEKETQUNOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Chemical Properties and Applications of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine

Executive Summary

The compound 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine is a highly versatile building block and pharmacophore in medicinal chemistry. Structurally characterized by a lipophilic tetralin (1,2,3,4-tetrahydronaphthalene) core attached to a flexible 3-aminopropyl chain, it serves as a privileged scaffold for designing neuroactive agents. This whitepaper details the physicochemical properties, self-validating synthetic methodologies, and pharmacological applications of this compound, specifically focusing on its role in G-protein coupled receptor (GPCR) modulation and monoaminergic signaling[1].

Physicochemical Profiling

The physicochemical properties of 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine dictate its pharmacokinetic behavior, notably its ability to cross the blood-brain barrier (BBB). The tetralin core provides significant lipophilicity, while the primary amine serves as a crucial hydrogen-bond donor for receptor binding.

Table 1: Key Physicochemical and Structural Parameters

| Property | Value |

| IUPAC Name | 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine |

| Molecular Formula | C₁₃H₁₉N |

| Molecular Weight | 189.30 g/mol |

| Monoisotopic Mass | 189.1517 Da |

| Topological Polar Surface Area (TPSA) | 26.0 Ų |

| Predicted LogP (XLogP3) | ~3.1 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

Data extrapolated from validated structural analogs via[2].

Synthetic Methodology: A Self-Validating Protocol

To ensure high regioselectivity and yield, the synthesis of 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine is best achieved via a palladium-catalyzed Heck cross-coupling followed by a tandem catalytic hydrogenation.

Step 1: Palladium-Catalyzed Heck Cross-Coupling

Objective: Form the unsaturated carbon framework selectively at the C2 position of the tetralin ring. Causality: The choice of Heck cross-coupling over direct Friedel-Crafts alkylation avoids polyalkylation and ensures strict regioselectivity.

-

Reaction Setup: Charge a flame-dried Schlenk flask with 6-bromo-1,2,3,4-tetrahydronaphthalene (1.0 equiv), acrylonitrile (1.5 equiv), and palladium(II) acetate (0.05 equiv).

-

Solvent & Base: Add triethylamine (2.0 equiv) as the base and anhydrous DMF as the solvent.

-

Degassing: Degas the mixture via three freeze-pump-thaw cycles. Mechanism: Oxygen must be rigorously excluded to prevent the oxidative deactivation of the Pd(0) active species generated in situ.

-

Heating: Heat the reaction to 110°C for 12 hours.

-

Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The product should show a distinct UV-active spot. Confirm the intermediate mass via LC-MS (Expected [M+H]⁺ for 3-(5,6,7,8-tetrahydronaphthalen-2-yl)acrylonitrile: ~184.1 m/z).

Step 2: Tandem Reduction (Alkene and Nitrile)

Objective: Reduce the intermediate to the primary amine. Causality: Raney Nickel is preferred over standard Pd/C because it effectively reduces both the alkene and the nitrile to the primary amine in a single step without promoting unwanted hydrogenolysis of the tetralin aromatic ring.

-

Reaction Setup: Dissolve the intermediate in ammoniacal methanol. Mechanism: The presence of ammonia suppresses the formation of secondary and tertiary amine byproducts during nitrile reduction.

-

Catalyst Addition: Add Raney Nickel catalyst (10% w/w).

-

Hydrogenation: Pressurize the Parr hydrogenator vessel with H₂ gas (60 psi) and agitate for 12 hours[3].

-

Validation Checkpoint 2: Filter the mixture through a Celite pad. Perform a Ninhydrin stain on TLC; the primary amine will yield a deep purple/blue spot. Confirm the final structure via ¹H-NMR (CDCl₃): validate the disappearance of the alkene protons (~6.5 ppm) and the appearance of a triplet at ~2.7 ppm corresponding to the terminal -CH₂-NH₂ group.

Stepwise synthetic route for 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine via Heck coupling.

Pharmacological Significance & Receptor Interactions

The tetralin-amine scaffold is highly privileged in neuropharmacology. The tetralin portion mimics the aromatic ring of endogenous monoamines (such as dopamine and serotonin), while the propyl chain provides optimal spatial distancing for the basic amine to interact with conserved aspartate residues (e.g., Asp3.32) in the orthosteric binding pockets of aminergic GPCRs.

Dopaminergic Modulation

Derivatives of tetralin-amines exhibit high affinity for D2 and D3 dopamine receptors. Research into bivalent ligands targeting these receptors demonstrates that tetralin-amine derivatives can achieve significant cooperative gains in receptor affinity and functional potency[1]. Furthermore, structural modifications—such as the addition of a phenylpiperazine moiety to the amine terminus—can yield high-affinity D3-preferring agonists with potent in vivo activity and long durations of action, which are critical for Parkinson's disease models[3].

Monoamine Oxidase (MAO) Interaction

Beyond GPCRs, tetralin-amines interact with metabolic enzymes. Related amine derivatives act as substrates or competitive inhibitors for monoamine oxidase (MAO). For instance, MAO extracted from Aspergillus niger has been documented to catalyze the oxidative deamination of similar tetralin-amine substrates, highlighting the compound's relevance in enzymatic degradation studies[4].

Proposed GPCR-mediated signaling pathway for tetralin amine derivatives at D2/D3 receptors.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 92460929, 6-(2-Aminopropyl)tetralin, (R)-. Retrieved from[Link]

-

Dutta, A. K., et al. (2008). Further Structure–Activity Relationships Study of Hybrid 7-{[2-(4-Phenylpiperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol Analogues: Identification of a High-Affinity D3-Preferring Agonist. Journal of Medicinal Chemistry, 51(8), 2114-2125. Retrieved from[Link]

-

Kumar, R., et al. (2010). Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. PMC - NIH. Retrieved from[Link]

-

BRENDA Enzyme Database. (2026). Information on EC 1.4.3.4 - monoamine oxidase. Retrieved from[Link]

Sources

- 1. Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-(2-Aminopropyl)tetralin, (R)- | C13H19N | CID 92460929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Information on EC 1.4.3.4 - monoamine oxidase and Organism(s) Aspergillus niger and UniProt Accession P46882 - BRENDA Enzyme Database [brenda-enzymes.org]

Synthesis and Scale-Up of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine: A Comprehensive Technical Guide

Executive Summary

The molecule 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine (also referred to as 3-(tetralin-6-yl)propan-1-amine) is a highly valuable building block in medicinal chemistry. Its structurally rigidified tetralin core combined with a flexible propylamine linker makes it an ideal pharmacophore for targeting G-protein coupled receptors (GPCRs), particularly in the development of melatonergic agents, sphingosine-1-phosphate (S1P) receptor modulators, and monoamine transporter inhibitors.

This whitepaper details a highly efficient, scalable, and regioselective three-step synthetic pathway. By leveraging an electrophilic aromatic bromination, a palladium-catalyzed Heck cross-coupling, and a global catalytic hydrogenation, this route avoids the use of harsh stoichiometric reducing agents and provides excellent atom economy.

Retrosynthetic Analysis & Strategy Selection

When designing the synthesis for arylpropylamines, chemists typically evaluate two primary routes: Friedel-Crafts acylation followed by multi-step reduction, or direct transition-metal catalyzed cross-coupling.

We selected the Heck Cross-Coupling Route due to its superior regiocontrol and step economy. The Friedel-Crafts approach often requires harsh conditions (e.g., AlCl₃) and multiple reduction steps (Clemmensen or Wolff-Kishner) to fully deoxygenate the intermediate ketone. In contrast, the Heck reaction allows for the direct installation of a functionalized three-carbon chain using inexpensive acrylonitrile, followed by a single-pot global reduction of both the alkene and nitrile moieties.

Retrosynthetic strategy for 3-(tetralin-6-yl)propan-1-amine via Heck coupling and reduction.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Regioselective Bromination of Tetralin

The synthesis begins with the electrophilic aromatic bromination of 1,2,3,4-tetrahydronaphthalene (tetralin).

-

Causality & Mechanism: The saturated ring of tetralin exerts steric hindrance at the α -positions (C5 and C8). Consequently, electrophilic attack by the bromonium ion is directed almost exclusively to the less hindered β -positions (C6 and C7), which are chemically equivalent, ensuring high regiochemical purity.

Protocol:

-

In a 1 L round-bottom flask, dissolve tetralin (1.0 equiv, 0.5 mol) in 300 mL of anhydrous CH₂Cl₂.

-

Add a catalytic amount of iodine (0.01 equiv) to act as a Lewis acid and polarize the bromine.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add bromine (1.05 equiv) dropwise via an addition funnel over 1 hour to control the exothermic reaction.

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to reduce any unreacted Br₂. Wash the organic layer with 10% NaOH (to remove HBr) and brine. Dry over MgSO₄, filter, and concentrate. Purify via vacuum distillation to yield 6-bromo-1,2,3,4-tetrahydronaphthalene .

Step 2: Heck Cross-Coupling with Acrylonitrile

The second step involves the palladium-catalyzed coupling of 6-bromotetralin with acrylonitrile[1].

-

Causality & Mechanism: Pd(OAc)₂ is reduced in situ to the active Pd(0) species. We utilize tri-o-tolylphosphine (P(o-tolyl)₃) as the ligand. Its significant steric bulk promotes ligand dissociation to form the coordinatively unsaturated, highly active 14-electron Pd(0) complex, and accelerates the final reductive elimination step. Triethylamine (Et₃N) acts as the terminal base to neutralize the HBr byproduct, regenerating the catalyst[2].

Protocol:

-

To an oven-dried Schlenk flask, add 6-bromotetralin (1.0 equiv), acrylonitrile (1.5 equiv), Pd(OAc)₂ (0.05 equiv), P(o-tolyl)₃ (0.10 equiv), and Et₃N (2.0 equiv) in anhydrous DMF (0.5 M).

-

Degas the mixture thoroughly via three freeze-pump-thaw cycles to prevent oxidation of the Pd(0) catalyst.

-

Heat the reaction to 100 °C for 12 hours under a nitrogen atmosphere.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water (3x) and brine to remove the DMF solvent. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc) to yield (E)-3-(5,6,7,8-tetrahydronaphthalen-2-yl)acrylonitrile .

Step 3: Global Reduction (Alkene & Nitrile)

The final step is the simultaneous hydrogenation of the conjugated alkene and the nitrile group to yield the primary amine.

-

Causality & Mechanism: Catalytic hydrogenation of nitriles proceeds via an intermediate primary imine[3]. A notorious side reaction in this process is the nucleophilic attack of the newly formed primary amine onto the intermediate imine, leading to the formation of secondary and tertiary amine impurities. To suppress this, the reaction is conducted in 10 N methanolic ammonia . According to Le Chatelier's principle, the massive excess of ammonia shifts the transimination equilibrium backward, completely blocking the pathway to the secondary imine[4].

Mechanism of nitrile reduction highlighting the role of ammonia in suppressing secondary amines.

Protocol:

-

In a Parr hydrogenation high-pressure vessel, dissolve the cinnamonitrile intermediate (1.0 equiv) in 10 N methanolic ammonia (ratio of ammonia to substrate should be at least 5:1).

-

Add a slurry of Raney Nickel catalyst (approx. 20% w/w).

-

Pressurize the vessel with H₂ gas to 50 psi and shake vigorously at room temperature for 16 hours.

-

Workup (Safety Critical): Carefully vent the hydrogen gas. Raney Nickel is highly pyrophoric and will ignite if exposed to air while dry. Filter the reaction mixture through a tightly packed pad of Celite under a blanket of nitrogen, washing generously with methanol.

-

Concentrate the filtrate under reduced pressure. Purify the residue via acid-base extraction (dissolve in 1M HCl, wash with Et₂O, basify aqueous layer with NaOH, extract with CH₂Cl₂) to yield the pure 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine .

Quantitative Data & Yield Analysis

The following table summarizes the expected yields and critical Quality Control (QC) metrics for each step of the synthesis when performed at a 100-gram scale.

| Step | Transformation | Reagents & Conditions | Expected Yield | Key Quality Control (QC) Metric |

| 1 | Electrophilic Bromination | Br₂, I₂ (cat.), CH₂Cl₂, 0 °C to RT | 75 - 80% | GC-MS: >95% regiochemical purity (6-isomer) |

| 2 | Heck Cross-Coupling | Acrylonitrile, Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, 100 °C | 82 - 88% | ¹H NMR: Disappearance of Ar-Br proton, appearance of alkene doublets |

| 3 | Global Hydrogenation | H₂ (50 psi), Raney Ni, NH₃/MeOH, RT | 85 - 92% | LC-MS: [M+H]⁺ = 190.1 m/z; absence of secondary amine dimer |

References

-

Nitrile reduction - Wikipedia. Available at:[Link]

-

Working with Hazardous Chemicals - Organic Syntheses (Coll. Vol. 3, p. 720). Available at:[Link]

-

The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC, National Institutes of Health. Available at:[Link]

-

Homeopathic Ligand-Free Palladium as a Catalyst in the Heck Reaction. A Comparison with a Palladacycle - Organic Letters, ACS Publications. Available at:[Link]

Sources

Unlocking the Therapeutic Potential of the Tetrahydronaphthalene Scaffold: A Guide to Key Molecular Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Tetralin Scaffold

The 1,2,3,4-tetrahydronaphthalene, or tetralin, core is a fascinating bicyclic hydrocarbon that represents a conformationally restricted analog of phenylalkylamines. This structural rigidity provides a distinct advantage in medicinal chemistry, as it reduces the number of possible conformations, allowing for more specific and high-affinity interactions with biological targets. Its derivatives have demonstrated a remarkable diversity of biological activities, including anticancer, antidepressant, anti-Parkinsonian, and antimicrobial effects.[1][2] This guide provides an in-depth exploration of the key molecular targets of tetrahydronaphthalene compounds, focusing on the mechanistic rationale for their activity and providing validated experimental workflows for their characterization.

This document is structured not as a rigid protocol book, but as a logical journey through the major classes of therapeutic targets. We will begin with the most well-established targets—the monoamine G-protein coupled receptors (GPCRs)—and then proceed to critical enzyme systems and conclude with a look at emerging and novel targets that promise future therapeutic breakthroughs.

I. Central Nervous System Targets: Modulating Monoaminergic Neurotransmission

The tetralin scaffold is a cornerstone in the development of ligands for monoamine receptors, owing to its structural similarity to neurotransmitters like dopamine, serotonin, and norepinephrine. 2-Aminotetralin (2-AT), for instance, is a rigid analogue of phenylisobutylamine and has been shown to inhibit the reuptake of serotonin and norepinephrine, while also likely acting on dopamine systems.[3][4]

A. Dopamine Receptors (D₂/D₃)

Therapeutic Relevance: Dopamine receptors, particularly the D₂ and D₃ subtypes, are critical targets for neurological and psychiatric disorders. D₂ receptor antagonists are mainstays in the treatment of schizophrenia, while D₂/D₃ agonists are used to manage the motor symptoms of Parkinson's disease.[5] Achieving selectivity for D₃ over D₂ is a major goal, as it may offer therapeutic benefits with a reduced risk of the side effects associated with D₂ receptor modulation.[5][6]

Evidence of Interaction: Numerous 2-aminotetralin derivatives have been identified as potent dopamine receptor ligands.[7][8] For example, iodinated aminotetralins have been developed as highly selective ligands for D₂ and D₃ receptors.[9] One such compound, 5-OH-PIPAT, demonstrates a high binding affinity for D₃ receptors (Ki = 0.99 nM) and significant selectivity over D₂ receptors.[9] This class of compounds provides invaluable tools for studying the distinct physiological roles of these receptor subtypes.

Quantitative Data Summary: Dopamine Receptor Ligands

| Compound | Target | Binding Affinity (Ki, nM) | D₂/D₃ Selectivity Ratio | Reference |

| 5-OH-PIPAT | D₃ | 0.99 | 327 | [9] |

| D₂ (high affinity) | 3.6 | [9] | ||

| D₂ (low affinity) | 324 | [9] | ||

| 7-OH-PIPAT | D₃ | 1.85 | >54 | [9] |

| D₂ (high affinity) | 6.6 | [9] | ||

| D₂ (low affinity) | >100 | [9] | ||

| 6-OH-PIPAT | D₃ | 2.20 | >45 | [9] |

| D₂ (high affinity) | 9.7 | [9] | ||

| D₂ (low affinity) | >100 | [9] |

Signaling Pathway: D₂ Receptor (Gi-coupled)

The D₂ dopamine receptor is a canonical Gi-coupled receptor. Upon agonist binding, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is fundamental to the modulatory role of dopamine in the brain.

Caption: Dopamine D₂ receptor signaling cascade.

B. Serotonin Receptors (5-HT₁ₐ, 5-HT₇)

Therapeutic Relevance: Serotonin (5-HT) receptors are implicated in a vast array of physiological and psychological processes, including mood, anxiety, cognition, and sleep.[10] The 5-HT₁ₐ receptor is a well-established target for anxiolytic and antidepressant drugs, while the 5-HT₇ receptor is an emerging target for cognitive disorders and depression.[11]

Evidence of Interaction: The aminotetralin derivative 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is the prototypical 5-HT₁ₐ receptor agonist and a cornerstone tool for pharmacological research.[12] Its R(+)-isomer is a full agonist, while the S(-)-enantiomer is a partial agonist, demonstrating the stereochemical sensitivity of the receptor.[12] This compound and its derivatives are known to modulate feeding, anxiety, and stress responses.[13] More recent work has focused on developing tetralin derivatives with mixed 5-HT₁ₐ/5-HT₇ profiles, which may offer novel therapeutic benefits for complex neuropsychiatric disorders.[14]

C. Adrenergic Receptors (α₁)

Therapeutic Relevance: Adrenergic receptors bind norepinephrine and epinephrine and are key regulators of the sympathetic nervous system, controlling processes like blood pressure and heart rate.[15][16][17] Central α₁-adrenoceptors are involved in modulating alertness, mood, and locomotor activity.

Evidence of Interaction: Certain 5-substituted-8-methoxy-2-aminotetralin compounds have been identified as α₁-adrenoceptor agonists that can penetrate the blood-brain barrier.[18] These compounds potentiate locomotor activity in animal models, an effect that is selectively blocked by α₁-antagonists, confirming their mechanism of action through central α₁-receptors.[18]

II. Key Enzyme Targets

Beyond GPCRs, tetrahydronaphthalene derivatives have been developed as potent inhibitors of enzymes critical to neurotransmitter metabolism and other pathological processes.

A. Monoamine Oxidase B (MAO-B)

Therapeutic Relevance: MAO-B is a key enzyme responsible for the degradation of dopamine in the brain.[19] Inhibiting MAO-B increases dopamine levels, which is a validated strategy for treating the symptoms of Parkinson's disease.[20][21] Selective MAO-B inhibitors are preferred as they avoid the "cheese effect"—a hypertensive crisis caused by the inhibition of MAO-A in the gut.[19][]

Evidence of Interaction: Recently, novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives have been identified as highly potent and selective MAO-B inhibitors.[19] Certain compounds in this class exhibit IC₅₀ values superior to the marketed drug rasagiline and demonstrate a reversible, mixed-inhibition mechanism.[19] Furthermore, they show neuroprotective effects in cell-based models of Parkinson's disease, making them promising candidates for further development.[19]

Quantitative Data Summary: MAO-B Inhibitors

| Compound | Target | IC₅₀ (µM) | Selectivity Index (SI) vs MAO-A | Reference |

| Compound 28 | hMAO-B | 0.066 | > 151 | [19] |

| Compound 29 | hMAO-B | 0.070 | > 134 | [19] |

| Rasagiline | hMAO-B | 0.091 | > 109 | [19] |

B. Acetylcholinesterase (AChE)

Therapeutic Relevance: Acetylcholinesterase terminates synaptic transmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.[23] Inhibition of AChE is the primary therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.[24][25] An ideal inhibitor would bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, as the PAS is implicated in the aggregation of amyloid-β peptides.[26]

Evidence of Interaction: While the classic AChE inhibitor Tacrine is a tetrahydroaminoacridine, its core structure is related to the tetralin scaffold.[27] More directly, novel thiazoline-tetralin derivatives have been synthesized and shown to possess AChE inhibitory activity alongside anticancer properties.[28] These hybrid molecules represent a promising strategy for developing multi-target ligands.

III. Experimental Protocols for Target Validation

To ensure scientific rigor, a multi-step validation process is essential. This involves confirming direct physical binding to the target and then assessing the functional consequence of that binding.

Experimental Workflow: From Hit to Validated Lead

Caption: A typical workflow for validating a therapeutic compound.

Protocol 1: Radioligand Competition Binding Assay (for GPCRs)

Causality: This assay directly measures the ability of a test compound to compete with a known high-affinity radiolabeled ligand for binding to the target receptor. It is the gold standard for determining a compound's binding affinity (Ki). The choice of a heterologous expression system like HEK293 or Sf9 cells is critical to avoid interference from endogenous receptors.

Methodology:

-

Membrane Preparation: Culture HEK293 cells stably expressing the human dopamine D₃ receptor. Harvest cells, homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuge to pellet membranes. Resuspend and store at -80°C.

-

Assay Setup: In a 96-well plate, add in order:

-

Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Test compound (e.g., tetralin derivative) at 10-12 serial dilutions.

-

Radioligand (e.g., [³H]-Spiperone) at a final concentration near its Kd value.

-

Receptor-containing membranes (5-10 µg protein per well).

-

-

Non-Specific Binding (NSB) Control: Prepare wells containing a high concentration of a known non-radioactive ligand (e.g., 10 µM haloperidol) to saturate all specific binding sites.

-

Total Binding Control: Prepare wells with only buffer, radioligand, and membranes.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Quantification: Wash filters with ice-cold buffer, dry the mat, and measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Enzyme Inhibition Assay (for MAO-B)

Causality: This assay measures the functional consequence of the compound's interaction with the enzyme—its ability to inhibit the enzyme's catalytic activity. A chemiluminescent-based assay is often preferred for its high sensitivity and signal-to-noise ratio.

Methodology:

-

Reagents:

-

Recombinant human MAO-B enzyme.

-

MAO-B substrate (e.g., a luminogenic derivative).

-

Detection reagents (e.g., Luciferin-based).

-

Test compound (tetralin derivative) and a positive control inhibitor (e.g., Rasagiline).

-

-

Assay Setup (96- or 384-well white plate):

-

Add buffer and test compound at various concentrations to the wells.

-

Add the MAO-B enzyme and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

-

Initiate Reaction: Add the MAO substrate to all wells to start the enzymatic reaction. The enzyme will process the substrate, producing H₂O₂ as a byproduct.

-

Detection: After a 60-minute incubation at room temperature, add the detection reagent. This reagent contains horseradish peroxidase and a luminogenic substrate, which reacts with the H₂O₂ produced by MAO-B to generate a light signal.

-

Quantification: Read the luminescence on a plate reader. The intensity of the light is directly proportional to MAO-B activity.

-

Data Analysis:

-

Normalize the data: Set the "no enzyme" control as 100% inhibition and the "vehicle-only" control as 0% inhibition.

-

Plot the percent inhibition versus the log concentration of the test compound.

-

Use non-linear regression to fit a dose-response curve and calculate the IC₅₀ value.

-

IV. Emerging & Novel Therapeutic Targets

The versatility of the tetralin scaffold continues to yield compounds active against a range of novel targets.

-

Anticancer Targets: Tetralin derivatives have shown cytotoxic activity against various human tumor cell lines, including cervix (HeLa), breast (MCF-7), and hepatocellular carcinoma (HepG2).[1][29] A particularly innovative approach involves fusing a tetrahydronaphthalene moiety with a spirooxindole to create a dual inhibitor of MDM2 and CDK4 , which shows promise in treating glioblastoma.[30]

-

Thromboxane Receptors: Polysubstituted tetrahydronaphthalene derivatives have been developed as potent and orally active antagonists of the thromboxane receptor, a key player in platelet aggregation and vasoconstriction.[31] This highlights their potential in cardiovascular medicine.

-

Mycobacterial ATP Synthase: In the fight against tuberculosis, tetrahydronaphthalene amides have emerged as a novel class of inhibitors that selectively and potently target the mycobacterial ATP synthase, showing improved safety profiles compared to existing drugs.[32]

Conclusion

The tetrahydronaphthalene scaffold is a proven "privileged structure" in drug discovery. Its conformational rigidity and synthetic tractability have made it a foundational element in the development of potent and selective ligands for a wide array of therapeutic targets, particularly within the central nervous system. The continued exploration of this scaffold, especially in the creation of hybrid molecules and multi-target agents, promises to deliver next-generation therapeutics for some of the most challenging human diseases. This guide serves as a foundational resource for researchers aiming to harness the full potential of these remarkable compounds.

References

-

Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. MDPI. [Link]

-

1,2,3,4-tetrahydronaphthalene, 119-64-2. The Good Scents Company. [Link]

-

Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. ResearchGate. [Link]

-

Tetralin – Knowledge and References. Taylor & Francis. [Link]

-

Synthesis and Utilization of Tetrahydronaphthalene-1,3-dicarbonitrile as a Source of Benzo[f]quinazoline, Pyridine, Imidazole Derivatives with Antitumor Activity and Molecular Docking and Dynamics Studies. ResearchGate. [Link]

-

Synthesis and biological evaluation of new tetrahydronaphthalene derivatives as thromboxane receptor antagonists. PubMed. [Link]

-

Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine. Biochemical Pharmacology. [Link]

-

Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors. PubMed. [Link]

-

2-Aminotetralin. Wikipedia. [Link]

-

Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease. PMC. [Link]

-

New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. ResearchGate. [Link]

-

Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC - NIH. [Link]

-

Rational drug design, synthesis, and biological evaluation of novel chiral tetrahydronaphthalene-fused spirooxindole as MDM2-CDK4 dual inhibitor against glioblastoma. PMC. [Link]

-

Monoamine oxidase inhibitors (MAOIs). Mayo Clinic. [Link]

-

alpha-Adrenergic agents. 3. Behavioral effects of 2-aminotetralins. PubMed. [Link]

-

New σ and 5-HT 1A Receptor Ligands: ω-(Tetralin-1-yl)-n-alkylamine Derivatives. ACS Publications. [Link]

-

Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. PMC. [Link]

-

Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC. [Link]

-

Monoamine oxidase inhibitor. Wikipedia. [Link]

-

Orally active central dopamine and serotonin receptor ligands: 5-, 6-, 7-, and 8-[[trifluoromethyl)sulfonyl]oxy]-2-(di-n-propylamino)tetralins and the formation of active metabolites in vivo. PubMed. [Link]

-

5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. PubMed. [Link]

-

Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

-

Molecular and Behavioral Pharmacology of Novel 2-Aminotetralin Derivatives Targeting Serotonin G Protein-Coupled Receptors. ProQuest. [Link]

-

A Novel Tetrahydroacridine Derivative with Potent Acetylcholinesterase Inhibitory Properties and Dissociative Capability against Aβ42 Fibrils Confirmed by In Vitro Studies. PubMed. [Link]

-

Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI. [Link]

-

5-HT receptor. Wikipedia. [Link]

-

A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice. PubMed. [Link]

-

2-Aminotetralin. Grokipedia. [Link]

-

Adrenergic receptors: structure and function. Cleveland Clinic Journal of Medicine. [Link]

-

Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one. MDPI. [Link]

-

List of MAO inhibitors + Uses & Side Effects. Drugs.com. [Link]

-

Adrenergic receptor. Wikipedia. [Link]

-

C3-methylated 5-hydroxy-2-(dipropylamino)tetralins: conformational and steric parameters of importance for central dopamine receptor activation. PubMed. [Link]

-

Ligands of Adrenergic Receptors: A Structural Point of View. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminotetralin - Wikipedia [en.wikipedia.org]

- 4. 2-Aminotetralin â Grokipedia [grokipedia.com]

- 5. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight | MDPI [mdpi.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. C3-methylated 5-hydroxy-2-(dipropylamino)tetralins: conformational and steric parameters of importance for central dopamine receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-HT receptor - Wikipedia [en.wikipedia.org]

- 11. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acnp.org [acnp.org]

- 13. 1,2,3,4-tetrahydronaphthalene, 119-64-2 [thegoodscentscompany.com]

- 14. Molecular and Behavioral Pharmacology of Novel 2-Aminotetralin Derivatives Targeting Serotonin G Protein-Coupled Receptors - ProQuest [proquest.com]

- 15. ccjm.org [ccjm.org]

- 16. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. alpha-Adrenergic agents. 3. Behavioral effects of 2-aminotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mayoclinic.org [mayoclinic.org]

- 21. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 23. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Novel Tetrahydroacridine Derivative with Potent Acetylcholinesterase Inhibitory Properties and Dissociative Capability against Aβ42 Fibrils Confirmed by In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Rational drug design, synthesis, and biological evaluation of novel chiral tetrahydronaphthalene-fused spirooxindole as MDM2-CDK4 dual inhibitor against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Synthesis and biological evaluation of new tetrahydronaphthalene derivatives as thromboxane receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Architecting Privileged Scaffolds: The Discovery and Optimization of Novel Tetrahydronaphthalene-Based Therapeutics

Executive Summary & Introduction

In modern medicinal chemistry, the tetrahydronaphthalene (THN) core—commonly referred to as tetralin—serves as a "privileged scaffold." Its semi-rigid bicyclic structure provides a unique balance of conformational restriction and lipophilicity, allowing for the precise spatial projection of pharmacophores. As a Senior Application Scientist, I have frequently observed that transitioning a lead compound from a flexible aliphatic chain to a THN core rescues the molecule from poor target selectivity and high metabolic liability.

This technical guide systematically explores the discovery, synthesis, and biological validation of novel THN derivatives across diverse therapeutic areas. By examining the causality behind structural modifications and experimental assay design, we will map out how this scaffold is leveraged in oncology, cardiovascular disease, and infectious disease drug discovery.

Mechanistic Rationale: The THN Scaffold in Target Engagement

The primary utility of the THN core lies in its ability to lock bioactive conformations, reducing the entropic penalty upon binding to a target protein.

-

Oncology (Raf Kinase Inhibition): In B-Raf mutant melanomas, hyperactivation of the MAPK pathway drives unchecked cellular proliferation. THN-derived compounds have been successfully optimized as 1[1]. The rigid tetralin core optimally occupies the hydrophobic pocket of the kinase domain, enhancing binding affinity while maintaining favorable pharmacokinetic (PK) properties in rodent models.

-

Cardiovascular (T/L-Type Calcium Channel Blockers): The chemical evolution of the drug mibefradil led to the discovery of 2[2]. These compounds act as potent dual T/L-type voltage-gated calcium channel blockers, which are crucial for managing hypertension without inducing reflex tachycardia.

-

Infectious Disease (Mycobacterial ATP Synthase): 3[3] have emerged as a new class of inhibitors targeting Mycobacterium tuberculosis. Compared to existing drugs like bedaquiline, THNAs exhibit reduced lipophilicity, decreased hERG channel liability (lowering cardiotoxicity risks), and superior clearance rates.

Caption: MAPK signaling cascade highlighting mutant B-Raf inhibition by THN-based compounds.

Synthetic Methodologies and Chemical Biology

The synthesis of THN derivatives demands rigorous control over regioselectivity and stereochemistry. A highly effective, self-validating approach involves the Friedel-Crafts acylation-cycloalkylation of phenylacetic acid derivatives, followed by functionalization of the resulting tetralone intermediates.

Protocol 1: Synthesis of the Bridged Tetrahydronaphthalene Core

Causality Check: We utilize a one-pot Friedel-Crafts acylation-cycloalkylation because it bypasses the need for isolating highly reactive, unstable intermediates. This minimizes degradation pathways and maximizes the yield of the thermodynamically stable bicyclic system.

-

Preparation of the Acylium Ion: Dissolve (S)-2-(4-fluorophenyl)-3-methylbutyric acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0°C. Stir for 2 hours.

-

Rationale: Oxalyl chloride ensures complete conversion to the acid chloride without generating harsh acidic byproducts (like those from SOCl2) that could trigger premature, uncontrolled cyclization.

-

-

Friedel-Crafts Cycloalkylation: Cool the mixture to -78°C. Introduce anhydrous aluminum chloride (AlCl3, 2.5 eq) followed by the slow bubbling of isobutylene gas.

-

Rationale: The ultra-low temperature traps the initial acylation product. The excess Lewis acid then drives the subsequent intramolecular alkylation of the olefin to form the bridged THN core (e.g., 4,4-dimethyl-2-tetralone derivative).

-

-

Quenching and Extraction: Carefully quench the reaction with 1N HCl at 0°C to destroy the aluminum complex. Extract with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4.

-

Stereoselective Reduction: Treat the crude tetralone with lithium aluminum hydride (LiAlH4) in THF at 0°C to yield the corresponding primary/secondary alcohols, which are selectively tosylated for subsequent amination.

Caption: Step-by-step synthetic workflow for generating bridged tetrahydronaphthalene derivatives.

Quantitative Data: Structure-Activity Relationships (SAR)

A robust SAR campaign is critical to optimizing the THN scaffold. The table below summarizes the biological evaluation of various THN derivatives against their respective targets, demonstrating how minor peripheral modifications on the rigid tetralin core drastically shift target affinity and functional outcomes.

| Compound Class | Target | Key Structural Modification | Primary Assay Result | Therapeutic Indication |

| Bridged THN | T/L-Type Ca2+ Channels | 4,4-dimethyl substitution | IC50 (T-type) = 0.8 μM | Hypertension / Angina |

| THN Amide (THNA) | M. tb ATP Synthase | Reduced lipophilicity (clogP < 4) | MIC90 < 1 μg/mL | Tuberculosis |

| 6-aminomethyl-THN | hMCHR1 | Pyrrolidinylmethyl at C6 | High binding affinity | Obesity / Metabolic Syndrome |

| THN-Raf Inhibitor | Mutant B-Raf Kinase | Acetamidopyridin-4-yloxy at C7 | Potent tumor inhibition | Melanoma |

In Vitro Profiling: Calcium Channel Patch-Clamp Protocol

To validate the efficacy of THN-based calcium channel blockers, automated whole-cell patch-clamp electrophysiology is the gold standard.

Causality Check: We utilize whole-cell patch-clamp rather than high-throughput fluorescence-based calcium assays because electrophysiology provides high-resolution kinetic data on state-dependent blockades. This is mathematically essential for differentiating T-type (low-voltage activated) from L-type (high-voltage activated) channel inhibition.

-

Cell Preparation: Culture HEK293 cells stably expressing recombinant human Cav3.2 (T-type) or Cav1.2 (L-type) channels. Harvest cells at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

-

Buffer Formulation:

-

Intracellular Solution: 130 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.2). Rationale: Cesium is used to block outward potassium currents, cleanly isolating the inward calcium currents.

-

Extracellular Solution: 137 mM NaCl, 4 mM KCl, 10 mM BaCl2, 10 mM HEPES (pH 7.4). Rationale: Barium (Ba2+) is used as the charge carrier instead of calcium to prevent the calcium-dependent inactivation of the channels, ensuring stable baseline recordings.

-

-

Electrophysiological Recording: Form a gigaseal (>1 GΩ) and rupture the patch to achieve the whole-cell configuration. Clamp the holding potential at -90 mV.

-

Compound Application: Apply the THN derivative via a rapid perfusion system at escalating concentrations (0.1 μM to 10 μM). Elicit inward currents using a step depolarization to -20 mV for T-type or +10 mV for L-type channels.

-

Data Analysis: Calculate the fractional block at each concentration and fit the data to a standard Hill equation to derive the precise IC50 value.

Conclusion

The tetrahydronaphthalene core is far more than a structural placeholder; it is a dynamic, highly tunable vector for drug discovery. By leveraging its unique stereoelectronic properties, medicinal chemists can engineer highly selective inhibitors for complex targets ranging from kinase pathways in oncology to ion channels in cardiovascular disease. Future directions will likely integrate THN scaffolds into targeted protein degraders (PROTACs), utilizing their rigid geometry to optimize ternary complex formation between the target protein and E3 ligases.

References

-

Discovery of novel bridged tetrahydronaphthalene derivatives as potent T/L-type calcium channel blockers. PubMed / NIH. 2

-

Design and Optimization of Potent and Orally Bioavailable Tetrahydronaphthalene Raf Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 1

-

Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. PMC / NIH.3

-

Discovery, synthesis, and structure-activity relationship of 6-aminomethyl-7,8-dihydronaphthalenes as human melanin-concentrating hormone receptor 1 antagonists. PubMed / NIH. 4

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of novel bridged tetrahydronaphthalene derivatives as potent T/L-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery, synthesis, and structure-activity relationship of 6-aminomethyl-7,8-dihydronaphthalenes as human melanin-concentrating hormone receptor 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tetrahydronaphthalene Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to Structure-Activity Relationships

Part 1: Introduction to the Tetrahydronaphthalene Scaffold

The Chemical and Structural Significance of Tetrahydronaphthalene

Tetrahydronaphthalene, also known as tetralin, is an ortho-fused bicyclic hydrocarbon that serves as a foundational structure in medicinal chemistry.[1] Its architecture, consisting of a fused benzene ring and a cyclohexane ring, imparts a unique combination of aromaticity and conformational flexibility. This semi-rigid framework is adept at positioning functional groups in precise three-dimensional orientations, which is crucial for selective interactions with biological targets.[2] The tetralin core can be considered a bioisosteric replacement for other cyclic systems, offering a distinct profile of physicochemical properties that can be fine-tuned through chemical modification.

A "Privileged Scaffold" in Medicinal Chemistry: An Overview of its Diverse Biological Activities

The tetrahydronaphthalene moiety is recognized as a "privileged scaffold" due to its recurrence in a wide array of biologically active compounds targeting diverse protein families.[1][2] This structural motif is a key component in numerous clinically significant drugs and investigational agents. Its versatility is demonstrated by its presence in compounds with activities including:

-

Anticancer agents: The tetralin ring is a structural element of anthracycline antibiotics like doxorubicin, which are used in cancer chemotherapy.[1][2]

-

Antidepressants: The well-known antidepressant sertraline features a tetrahydronaphthalene core.[1]

-

Antimicrobials: Novel tetrahydronaphthalene amides have emerged as potent inhibitors of Mycobacterium tuberculosis.[3][4]

-

Neurological agents: Analogs of 2-aminotetralin are known to interact with dopaminergic and serotonergic receptors, making them relevant for treating neurological and psychiatric disorders.[5][6][7]

-

Metabolic modulators: Tetralin carboxamides have been developed as antagonists of the growth hormone secretagogue receptor.[8][9]

This broad spectrum of activity underscores the ability of the tetrahydronaphthalene scaffold to serve as a versatile template for the design of new therapeutic agents.[10]

Rationale for this Guide: Navigating the Complex SAR of Tetrahydronaphthalene Analogs

The efficacy of a drug molecule is intrinsically linked to its three-dimensional structure and its ability to interact with its biological target. The study of the relationship between a molecule's structure and its biological activity (SAR) is therefore a cornerstone of drug discovery. For tetrahydronaphthalene analogs, understanding the SAR is paramount for optimizing potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical analysis of the SAR of various classes of tetrahydronaphthalene derivatives, drawing on field-proven insights to explain the causality behind experimental choices in their design and development.

Part 2: Key Therapeutic Areas and Target-Specific SAR Analysis

Antimicrobial Agents: Targeting Mycobacterium tuberculosis

The rise of drug-resistant tuberculosis has necessitated the discovery of novel therapeutic agents with new mechanisms of action.[3][4] Tetrahydronaphthalene amides (THNAs) have been identified as a promising new class of inhibitors targeting the ATP synthase of Mycobacterium tuberculosis (M.tb).[3][4]

Bacterial ATP synthase is a validated target for the treatment of tuberculosis, as evidenced by the clinical success of the diarylquinoline drug bedaquiline.[3][4] This enzyme is crucial for generating ATP, the primary energy currency of the cell. Inhibition of M.tb ATP synthase effectively halts bacterial growth. The THNA class of compounds has been shown to be selective and potent inhibitors of this mycobacterial enzyme.[3]

Caption: Mechanism of action of THNAs against M. tuberculosis.

Comprehensive SAR studies have been conducted on approximately 80 THNA analogs to optimize their anti-tubercular activity and pharmacokinetic profiles.[3][4]

-

The Core Tetrahydronaphthalene Unit: Impact of Substituents at C5 and C8:

-

Initial studies focused on analogs with a 5-methyl and an 8-N-methylpiperidyl substituent on the tetrahydronaphthalene core.[3] This substitution pattern was based on previous work with related tetrahydroisoquinoline compounds that showed near-optimal anti-M.tb properties.[3]

-

Further exploration of the 5-position revealed a considerable tolerance for steric bulk. Substituents ranging in size from a hydrogen atom to a benzyl group had no significant effect on antibacterial potency, suggesting that the primary determinant of activity for 5-substituted compounds is overall lipophilicity rather than specific target interactions at this position.[11]

-

The 8-position was found to be sensitive to the nature of the basic group. Strong aliphatic bases like N-methylpiperazine maintained good activity, while weaker aliphatic and aromatic bases were inactive.[11] This suggests that the pKa of the basic group at C8 is a critical factor for activity.

-

-

The Amide Linker and Terminal Heterocycle:

-

With the core tetrahydronaphthalene unit held constant, SAR studies focused on optimizing the heterocyclic linker and the terminal benzene ring.[3] The choice of these groups significantly influences the overall physicochemical properties of the molecule, including lipophilicity, which in turn affects potency and pharmacokinetic parameters.

-

-

Stereochemistry and its Influence on Activity:

-

The synthesis of THNA analogs often involves chiral centers, and the stereochemistry can have a profound impact on biological activity. For instance, the R and S enantiomers of 5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-amine were used to construct a series of amide-linked compounds, indicating the importance of evaluating chiral preferences for activity.[3]

-

For 5-substituted THNA analogs, a quantitative structure-activity relationship (QSAR) was established, demonstrating a correlation between the compound's lipophilicity (logP) and its minimum inhibitory concentration (MIC90).[11] The relationship is described by the equation:

Log(MIC90(MABA)) = 0.34(±0.14)logP + 2.52[11]

This model suggests that for this series of compounds, overall lipophilicity is a primary driver of antibacterial potency.[11]

Table 1: Biological Activity of Representative 5-Substituted Tetrahydronaphthalene Amides [11]

| Compound | 5-Substituent | MIC90 (µg/mL) | logP |

| 53 | H | >32 | 6.53 |

| 54 | Ph | 15 | 7.7 |

| 55 | 4-F-Ph | 14 | >32 |

| 56 | Bn | >32 | 6.32 |

Metabolic and Endocrine Modulators: Growth Hormone Secretagogue Receptor (GHS-R) Antagonists

The growth hormone secretagogue receptor (GHS-R), also known as the ghrelin receptor, plays a role in regulating food intake and energy balance.[8] Antagonists of this receptor are being investigated as potential therapeutics for obesity.[8][9]

Ghrelin is a peptide hormone that stimulates food intake.[8] By blocking the action of ghrelin at the GHS-R, antagonists can potentially reduce food consumption and promote weight loss. The discovery of potent, selective, and orally bioavailable tetralin carboxamide GHS-R antagonists represents a significant advancement in this area.[8]

The development of tetralin carboxamide GHS-R antagonists began with a high-throughput screening hit, an isoxazole carboxamide with an IC50 of 130 nM.[8] A rational scaffold manipulation approach, guided by SAR, led to the discovery of the more potent and proprietary tetralin carboxamide scaffold.[8]

Caption: Scaffold manipulation approach for GHS-R antagonists.

-

Substitution on the Tetralin Ring: A key discovery was that placing a chloro group at the 8-position of the tetralin moiety significantly increased potency.[8] The binding IC50 improved from 11 nM to 2 nM with this modification.[8] Other small hydrophobic groups at this position had a similar but less favorable effect.[8]

-

Amide Group Stabilization: The SAR plan also focused on stabilizing the amide group towards hydrolysis to improve the pharmacokinetic profile of the compounds.[8]

-

Carbamate Functional Group: The introduction of an isobutyl carbamate group branching from the amide carbonyl α-carbon was found to be optimal for potency.[8]

Table 2: SAR of Tetralin Carboxamide GHS-R Antagonists [8]

| Compound | 8-Position Substituent | Other Modifications | Binding IC50 (nM) | Rat Oral Bioavailability (%) |

| 4 | H | Isobutyl carbamate | 11 | - |

| 5 | Cl | Isobutyl carbamate | 2 | 3.8 |

Oncology: Dual Inhibition of MDM2 and CDK4

Simultaneously inhibiting multiple oncogenic pathways is a promising strategy in cancer therapy. In glioblastoma, the deregulation of the p53 and cell cycle signaling pathways is common.[12] A novel class of chiral tetrahydronaphthalene-fused spirooxindoles has been developed as dual inhibitors of MDM2 and CDK4.[12][13]

The MDM2 oncoprotein is a negative regulator of the p53 tumor suppressor. CDK4 (Cyclin-Dependent Kinase 4) is a key regulator of the cell cycle. By inhibiting both MDM2 and CDK4, these dual inhibitors can induce apoptosis and cell cycle arrest in glioblastoma cells.[12]

The design of these dual inhibitors was based on the hypothesis that fusing a planar tetrahydronaphthalene ring to the C3-position of an oxindole scaffold could generate a molecule capable of binding to both the p53-binding site of MDM2 and an allosteric site on CDK4.[12]

-

Importance of Stereochemistry for Dual Inhibitory Activity: The stereochemistry of the spirocyclic core was found to be critical for inhibitory activity. A selectivity difference of over 40-fold was observed between the most and least potent stereoisomers.[12] This highlights the importance of asymmetric synthesis in generating the biologically active enantiomer.

-

Impact of Substituents on the Oxindole Moiety:

-

Among a series of active compounds, derivatives with a halogen (such as chloro or bromo) at the 5-position of the oxindole ring exhibited the greatest MDM2 inhibition and cytotoxicity against glioblastoma cell lines.[12]

-

Table 3: Activity of Chiral Tetrahydronaphthalene-Fused Spirooxindoles [12]

| Compound | Oxindole 5-Position Substituent | MDM2 Inhibition (%) at 1.0 µM | CDK4 Inhibition (%) at 1.0 µM |

| 4d | Cl | 40-60 | 40-60 |

| 4g | Br | 40-60 | 40-60 |

| Nutlin-3a (control) | - | ~40 | - |

| Palbociclib (control) | - | - | ~40 |

Neurological and Psychiatric Disorders: Modulators of Dopamine and Serotonin Receptors

The tetrahydronaphthalene scaffold is a versatile platform for designing ligands that interact with G protein-coupled receptors (GPCRs) in the central nervous system, such as dopamine and serotonin receptors.

2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN) is a semi-rigid analog of dopamine.[5] The tetrahydronaphthalene core constrains the conformation of the ethylamine side chain of dopamine, providing insights into the receptor-bound conformation.

-

N-Substitution: The structure-activity relationships of N-substituted ADTN derivatives mirror those of dopamine itself.[5]

-

Di-substituted analogs (e.g., N,N-di-n-propyl) were found to be more potent vasoconstrictors than dopamine before alpha-adrenergic blockade and were about one-quarter as active as dopamine in causing renal vasodilation after blockade.[5]

-

Mono-substituted analogs (e.g., N-ethyl, N-n-propyl) were significantly less effective as vasodilators.[5]

-

-

Hydroxyl Group Position: Monohydroxyl analogs of 2-dipropylamino-1,2,3,4-tetrahydronaphthalene have been synthesized to probe the structural requirements for central dopamine receptor agonism. The 5-hydroxy analog was found to be a potent dopamine agonist.[6]

-

Stereochemistry: Dopaminergic activity was found to be confined to the levo (-) enantiomer of the monohydroxylated analog, corresponding to the stereochemical requirements of dopaminergic aporphines.[6]

-

Alkylation at the Alpha-Carbon: Methylation at the 2-position of ADTN (the carbon bearing the amino group) abolishes dopamine agonist activity.[14] This is attributed to steric hindrance at the receptor, indicating that the dopamine receptor cannot tolerate alkylation at the alpha side-chain carbon.[14]

(2S, 4R)-(-)-trans-4-phenyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (PAT) is a stereospecific agonist at the 5-HT2C receptor and an inverse agonist at the 5-HT2A and 5-HT2B receptors.[7]

-

Stereoselectivity and Receptor Affinity: The parent compound, PAT, exhibits stereoselective binding at 5-HT2 receptor subtypes, with the (-)-enantiomer having 3- to 15-fold higher affinity than the (+)-enantiomer.[7]

-

Influence of Substituents on the C(4) Phenyl Ring:

-

Substituents at the 3'-position (meta) of the C(4) phenyl ring, such as F, Cl, Br, CF3, and NO2, maintained the preference for the (-)-trans enantiomer.[7]

-

Substitutions at the 4'-position (para) of the C(4) phenyl ring resulted in a reversed stereoselectivity, with the (+)-enantiomers showing higher affinity.[7]

-

Substituents at the 2'-position (ortho) led to poor affinity and stereoselectivity, suggesting negative steric interactions with amino acid residues in the receptor binding pocket.[7] In silico docking studies suggest that a 2'-substituent may disrupt critical π–π interactions with tryptophan and phenylalanine residues.[7]

-

Part 3: Experimental Design and Methodologies

Synthetic Strategies for Tetrahydronaphthalene Analogs

The synthesis of functionalized tetrahydronaphthalenes can be achieved through various strategies, including:

-

Friedel-Crafts Reactions: Iron-catalyzed Friedel-Crafts reactions can be used to construct the tetrahydronaphthalene scaffold from suitable precursors.[15]

-

Cycloalkylation of Epoxides: Magnesium bromide-catalyzed Friedel-Crafts cycloalkylation of epoxides provides another route to this core structure.[16]

-

Starting from Naphthalene Derivatives: Perhydrogenation of commercially available naphthalene-1,5-diol followed by oxidation is an efficient pathway to decalin-1,5-diones, which can be further converted to tetrahydronaphthalene-1,5(2H,6H)-diones.[17]

Caption: A generalized workflow for the synthesis of tetrahydronaphthalene analogs.

This protocol is based on the synthesis of amide-linked THNA analogs as described by Sutherland et al.[3]

Objective: To synthesize a THNA analog by coupling a chiral 2-aminotetrahydronaphthalene core with a pre-assembled bicyclic carboxylic acid side chain.

Materials:

-

(R)- or (S)-5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-amine

-

Pre-assembled bicyclic side chain carboxylic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve the pre-assembled bicyclic carboxylic acid (1.0 eq) in anhydrous DMF.

-

Amine Addition: To the solution from step 1, add the (R)- or (S)-enantiomer of 5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-amine (1.0 eq).

-

Coupling Reagent Addition: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure THNA analog.

-

Characterization: Characterize the final product by standard analytical techniques, such as NMR (¹H and ¹³C) and mass spectrometry, to confirm its structure and purity.

Biological Evaluation Protocols

Objective: To determine the lowest concentration of a THNA analog that inhibits the visible growth of M. tuberculosis.

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

-

96-well microplates

-

Test compounds (THNA analogs) dissolved in DMSO

-

Resazurin dye

-

Positive control (e.g., rifampicin) and negative control (DMSO vehicle)

Procedure:

-

Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in Middlebrook 7H9 broth.

-

Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well plate. The final concentrations should typically range from 0.01 to 100 µg/mL.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compounds.

-

Incubation: Seal the plates and incubate at 37°C for 7 days.

-

MIC Determination: After incubation, add 30 µL of resazurin solution to each well and incubate for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration at which no color change is observed.

This protocol is based on the methods used to evaluate tetralin carboxamide antagonists.[8]

Objective: To determine the binding affinity (IC50) of test compounds to the GHS-R.

Materials:

-

Cell membranes expressing the human GHS-R

-

Radioligand (e.g., [¹²⁵I]-ghrelin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA)

-

Test compounds dissolved in DMSO

-

96-well plates

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, cell membranes, radioligand, and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

This protocol is based on the methods used to evaluate chiral tetrahydronaphthalene-fused spirooxindoles.[12]

Objective: To measure the ability of test compounds to inhibit the MDM2-p53 protein-protein interaction.

Materials:

-

Recombinant human MDM2 protein

-

A p53-derived peptide labeled with a fluorescent donor (e.g., terbium cryptate)

-

A tag on the MDM2 protein (e.g., GST) recognized by an antibody labeled with a fluorescent acceptor (e.g., d2)

-

Assay buffer

-

Test compounds

-

384-well plates

-

A plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Reaction Setup: In a 384-well plate, add the MDM2 protein, the p53 peptide, the labeled antibody, and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for a specified time to allow the protein-protein interaction and inhibitor binding to occur.

-

Measurement: Measure the TR-FRET signal using a plate reader. The FRET signal is proportional to the extent of the MDM2-p53 interaction.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Computational Approaches in SAR Elucidation

Computational methods are invaluable for understanding the SAR of tetrahydronaphthalene analogs at a molecular level.

-

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) required for biological activity. Pharmacophore models can be used to screen virtual libraries for new compounds with the potential to be active.[18]

-

In Silico Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor.[7][19] This allows for the visualization of key interactions, such as hydrogen bonds and π-π stacking, that contribute to binding affinity. For example, docking studies of PAT analogs at 5-HT2 receptors helped to rationalize the poor affinity of 2'-substituted compounds by identifying potential steric clashes.[7]

QSAR models aim to correlate the chemical structures of a series of compounds with their biological activities through statistical methods.[20] These models can be used to predict the activity of newly designed compounds and to identify the physicochemical properties that are most important for activity.

Part 4: Future Perspectives and Conclusion

The Tetrahydronaphthalene Scaffold: A Continuing Source of Therapeutic Innovation

The tetrahydronaphthalene scaffold has proven to be a remarkably versatile and productive starting point for the discovery of new therapeutic agents. Its unique structural and physicochemical properties have allowed for its successful application in a wide range of therapeutic areas, from infectious diseases to oncology and neuroscience. The continued exploration of the chemical space around this privileged core is likely to yield further innovations in drug design.

Emerging Applications and Future Directions in SAR-Guided Drug Design

Future research into the SAR of tetrahydronaphthalene analogs will likely focus on several key areas:

-

Targeting Protein-Protein Interactions: The success of the MDM2-CDK4 dual inhibitors highlights the potential of the tetrahydronaphthalene scaffold to modulate challenging targets such as protein-protein interactions.

-

Bioisosteric Replacement: Further exploration of bioisosteric replacements for the tetrahydronaphthalene core or its substituents could lead to compounds with improved properties.[21][22][23]

-

Multi-target Ligands: The design of ligands that can selectively modulate multiple targets is a growing area of interest, and the tetrahydronaphthalene scaffold provides a suitable platform for such endeavors.

-

Integration of Computational and Experimental Approaches: A synergistic approach that combines computational modeling with synthetic chemistry and biological testing will be crucial for accelerating the discovery and optimization of new tetrahydronaphthalene-based drug candidates.

Part 5: References

-

Sutherland, H. S., Lu, G. L., Tong, A. S., Conole, D., Franzblau, S. G., Upton, A. M., ... & Choi, P. J. (2022). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 229, 114059. [Link]

-

Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. ResearchGate. [Link]

-

Zhao, H., Xin, Z., Liu, G., Schaefer, V. G., Falls, H. D., Kaszubska, W., ... & Sham, H. L. (2004). Discovery of tetralin carboxamide growth hormone secretagogue receptor antagonists via scaffold manipulation. Journal of Medicinal Chemistry, 47(27), 6655-6657. [Link]

-

Synthesis and biological evaluation of new tetrahydronaphthalene derivatives as thromboxane receptor antagonists. PubMed. [Link]

-

Wang, W., Li, Y., Wang, Y., Li, H., Liu, Y., Zhang, Y., ... & Wang, J. (2020). Rational drug design, synthesis, and biological evaluation of novel chiral tetrahydronaphthalene-fused spirooxindole as MDM2-CDK4 dual inhibitor against glioblastoma. European Journal of Medicinal Chemistry, 208, 112782. [Link]

-

Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. PubMed. [Link]

-

Tetralin including anticancer drugs. ResearchGate. [Link]

-

Gauthier, C., Desaulniers, D., & Deslongchamps, P. (2007). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. Molbank, 2007(2), M528. [Link]

-

Dopamine vascular actions of N-substituted derivatives of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN). PubMed. [Link]

-

Sutherland, H. S., Lu, G. L., Tong, A. S., Conole, D., Franzblau, S. G., Upton, A. M., ... & Choi, P. J. (2021). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. bioRxiv. [Link]

-

Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. PubMed. [Link]

-

McDermed, J. D., McKenzie, G. M., & Freeman, H. S. (1976). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Journal of Medicinal Chemistry, 19(4), 547-549. [Link]

-

Quantitative Structure-Activity Relationship and Molecular Modeling Studies on a series of chiral tetrahydronaphthalene-fused spirooxindole as CDK4 inhibitor against Glioblastoma. Der Pharma Chemica. [Link]

-

Canal, C. E., OlCzyk, J., Lee, S. H., Li, X., Johnson, M. P., & Nichols, D. E. (2012). Novel 4-Substituted-N, N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors. ACS Chemical Neuroscience, 3(10), 783-792. [Link]

-

Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. PMC. [Link]

-

Discovery of tetralin carboxamide growth hormone secretagogue receptor antagonists via scaffold manipulation. PubMed. [Link]

-

Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. ResearchGate. [Link]

-

Iron – Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermediates. PMC. [Link]

-

Synthesis of a Tetrasubstituted Tetrahydronaphthalene Scaffold for α-Helix Mimicry via a MgBr2-Catalyzed Friedel-Crafts Epoxide Cycloalkylation. PMC. [Link]

-

Synthesis and Utilization of Tetrahydronaphthalene-1,3-dicarbonitrile as a Source of Benzo[f]quinazoline, Pyridine, Imidazole Derivatives with Antitumor Activity and Molecular Docking and Dynamics Studies. ResearchGate. [Link]

-

Methylation abolishes DA1 dopamine agonist activity of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (6,7-ADTN): steric intolerance by the receptor. Sci-Hub. [Link]

-

Discovery of novel bridged tetrahydronaphthalene derivatives as potent T/L-type calcium channel blockers. ResearchGate. [Link]

-

Discovery of Novel Orally Active Tetrahydro- Naphthyl-N-Acylhydrazones with In Vivo Anti-TNF-α Effect. Semantic Scholar. [Link]

-

Synthesis and Study of Biological Activities of Novel Analogues of Tetralins. ResearchGate. [Link]

-

Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl) Derivatives. ResearchGate. [Link]

-

Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel. MDPI. [Link]

-

New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. ResearchGate. [Link]

-

Rational drug design, synthesis, and biological evaluation of novel chiral tetrahydronaphthalene-fused spirooxindole as MDM2-CDK4 dual inhibitor against glioblastoma. PubMed. [Link]

-

Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. MDPI. [Link]

-

Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. [Link]

-

New tetrahydronaphthalene derivatives as combined thromboxane receptor antagonists and thromboxane synthase inhibitors. PubMed. [Link]

-

Benzazaborinines as Novel Bioisosteric Replacements of Naphthalene: Propranolol as an Example. ResearchGate. [Link]

-

A Structure-Activity-Relationship Study to Identify D1R β-Arrestin Biased Ligands. bioRxiv. [Link]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

-

Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

-

Discovery of tetrahydrotetramethylnaphthalene analogs as adult T-cell leukemia cell-selective proliferation inhibitors in a small chemical library constructed based on multi-template hypothesis. PubMed. [Link]

-

Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

-

Dopamine D3 receptor ligands with antagonist properties. PubMed. [Link]

-

(S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin: a putative 5-HT1A-receptor antagonist. PubMed. [Link]

-

Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC. [Link]

-

WO2018102725A1 - Tetrahydronaphthalene and tetrahydroisoquinoline derivatives as estrogen receptor degraders. Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine vascular actions of N-substituted derivatives of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of tetralin carboxamide growth hormone secretagogue receptor antagonists via scaffold manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]